

# A Head-to-Head Comparison of Next-Generation IL-2 Fusion Proteins

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Interleukin-2 (IL-2) has long been a cytokine of interest in oncology due to its potent ability to stimulate the proliferation and activation of anti-tumor lymphocytes. However, the clinical use of high-dose recombinant human IL-2 (aldesleukin) has been hampered by severe toxicities, including vascular leak syndrome, and its pleiotropic effects that lead to the expansion of both effector T cells and immunosuppressive regulatory T cells (Tregs). To overcome these limitations, a new generation of IL-2 fusion proteins has been engineered.

This guide provides a head-to-head comparison of prominent IL-2 fusion proteins in clinical development, focusing on their distinct mechanisms of action, supported by preclinical and clinical data. We will delve into molecules designed to preferentially activate effector cells (CD8+ T cells and Natural Killer cells) by biasing binding towards the intermediate-affinity IL-2 receptor (IL-2R $\beta$ y), and those designed to expand regulatory T cells for the treatment of autoimmune diseases by targeting the high-affinity IL-2 receptor (IL-2R $\beta$ y).

## **Mechanism of Action: A Tale of Two Receptors**

The biological activity of IL-2 is mediated through its interaction with a heterotrimeric receptor complex composed of  $\alpha$  (CD25),  $\beta$  (CD122), and common gamma (yc, CD132) chains.[1] The composition of this receptor complex dictates the cellular response to IL-2.

 High-Affinity Receptor (IL-2Rαβγ): Composed of all three subunits, this receptor is constitutively expressed at high levels on Tregs. Binding of IL-2 to this complex promotes the



survival and expansion of these immunosuppressive cells.

Intermediate-Affinity Receptor (IL-2Rβγ): This dimeric receptor, lacking the α-chain, is
predominantly found on memory CD8+ T cells and NK cells. Signaling through this receptor
complex is crucial for the proliferation and cytotoxic function of these anti-tumor effector
cells.

The IL-2 fusion proteins discussed below have been engineered to exploit these differential receptor affinities to achieve a more targeted and safer therapeutic effect.

## **Comparative Analysis of IL-2 Fusion Proteins**

Here we compare several leading IL-2 fusion proteins, categorized by their intended therapeutic effect.

### **Effector Cell Agonists (CD122-Preferential)**

These "not-alpha" IL-2 variants are designed to minimize binding to CD25 (IL-2R $\alpha$ ) and preferentially signal through the IL-2R $\beta$ y complex, thereby selectively expanding CD8+ T cells and NK cells over Tregs.

Bempegaldesleukin is a prodrug consisting of IL-2 conjugated to multiple polyethylene glycol (PEG) chains.[2] The PEG moieties sterically hinder the interaction of IL-2 with the IL-2R $\alpha$  subunit.[2][3] In vivo, the PEG chains are slowly cleaved, releasing the active cytokine and providing sustained signaling through the IL-2R $\beta$ y complex.[3][4]

Nemvaleukin alfa is a fusion protein composed of a circularly permuted IL-2 and the extracellular domain of IL-2R $\alpha$ .[5] This design sterically occludes the IL-2R $\alpha$  binding site, thereby directing the molecule to preferentially bind to the intermediate-affinity IL-2R $\beta$  $\gamma$  on CD8+ T cells and NK cells.[6][7]

THOR-707 is an engineered IL-2 molecule with a single PEG chain conjugated at a specific site that blocks its interaction with IL-2Rα.[8] This modification allows for selective activation of CD8+ T cells and NK cells through the IL-2Rβγ receptor complex.[9][10]

ANV419 is a fusion protein of IL-2 and a humanized anti-IL-2 antibody. The antibody is designed to bind to the IL-2Rα binding site of IL-2, thereby sterically hindering its interaction



with CD25 and promoting selective signaling through IL-2Rβy.[11][12]

#### **Regulatory T Cell Agonists (CD25-Preferential)**

In contrast to the effector cell agonists, these molecules are engineered to selectively expand Tregs for the potential treatment of autoimmune and inflammatory diseases.

Efavaleukin alfa is an IL-2 mutein fused to an Fc domain. It contains mutations that reduce its binding to IL-2R $\beta$ , thereby favoring interaction with the high-affinity IL-2R $\alpha\beta\gamma$  complex constitutively expressed on Tregs.[13][14][15]

#### **Quantitative Data Summary**

The following tables summarize key preclinical and clinical data for the discussed IL-2 fusion proteins. It is important to note that direct cross-trial comparisons are challenging due to differences in study design, patient populations, and methodologies.

Table 1: Pharmacodynamic Effects on Immune Cell Populations



| Fusion<br>Protein     | Predominan<br>t Target         | CD8+ T Cell<br>Expansion             | NK Cell<br>Expansion                 | Treg<br>Expansion                                     | Data<br>Source |
|-----------------------|--------------------------------|--------------------------------------|--------------------------------------|-------------------------------------------------------|----------------|
| Bempegaldes<br>leukin | IL-2Rβγ<br>(Effector<br>Cells) | Significant<br>increase              | Significant<br>increase              | Limited increase; intratumoral depletion reported     | [16][17]       |
| Nemvaleukin<br>Alfa   | IL-2Rβγ<br>(Effector<br>Cells) | Robust expansion                     | Robust expansion                     | Minimal expansion                                     | [3][7]         |
| THOR-707              | IL-2Rβγ<br>(Effector<br>Cells) | Sustained increase (up to 9.4-fold)  | Sustained increase (up to 43.3-fold) | No<br>meaningful<br>increase                          | [9][14][18]    |
| ANV419                | IL-2Rβγ<br>(Effector<br>Cells) | Up to 10-fold increase               | Up to 6-fold increase                | Transient<br>mobilization<br>at high doses            | [19][20]       |
| Efavaleukin<br>Alfa   | IL-2Rαβγ<br>(Tregs)            | Low-level<br>increase<br>(~2.1-fold) | Low-level<br>increase<br>(~2.9-fold) | Robust and prolonged (up to 53.8-fold for CD25bright) | [13][16]       |

Table 2: Clinical Efficacy in Oncology Settings (Objective Response Rate - ORR)



| Fusion Protein        | Trial                 | Indication               | Monotherapy<br>ORR              | Combination ORR (with Pembrolizuma b)             |
|-----------------------|-----------------------|--------------------------|---------------------------------|---------------------------------------------------|
| Bempegaldesleu<br>kin | PIVOT IO 001          | Advanced<br>Melanoma     | N/A                             | 27.7% (vs 36.0%<br>for Nivolumab<br>alone)[6][21] |
| Nemvaleukin Alfa      | ARTISTRY-1            | Advanced Solid<br>Tumors | 10% (Melanoma<br>and RCC)[3][7] | 13% (across various solid tumors)[7]              |
| THOR-707              | HAMMER<br>(Phase 1/2) | Advanced Solid<br>Tumors | Partial responses observed      | Partial responses observed                        |
| ANV419                | Phase 1/2             | Advanced Solid<br>Tumors | Ongoing                         | Ongoing                                           |

## **Experimental Protocols**

Detailed methodologies for key assays cited in the characterization of these IL-2 fusion proteins are outlined below.

#### **STAT5 Phosphorylation Assay**

This assay is crucial for determining the downstream signaling activation upon IL-2 receptor engagement.

Objective: To quantify the phosphorylation of STAT5 in different immune cell subsets following stimulation with IL-2 fusion proteins.

#### Methodology:

- Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or patients. For some applications, specific T cell subsets may be further purified.
- Cytokine Starvation: Prior to stimulation, cells are often "starved" of cytokines for a period (e.g., 2 days) to reduce baseline signaling.



- Stimulation: Incubate the cells with varying concentrations of the IL-2 fusion protein or recombinant human IL-2 (as a control) for a short period (e.g., 15 minutes) at 37°C.
- Fixation: Immediately stop the stimulation by fixing the cells with paraformaldehyde.
- Permeabilization: Permeabilize the cells with methanol to allow intracellular staining.
- Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD56, CD25, FOXP3) and an antibody specific for phosphorylated STAT5 (pSTAT5).
- Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the percentage of pSTAT5 positive cells and the mean fluorescence intensity within each immune cell subset.

  [4]

#### **T-Cell Proliferation Assay**

This assay measures the ability of IL-2 fusion proteins to induce the proliferation of T cells.

Objective: To quantify the proliferation of T cells in response to stimulation with IL-2 fusion proteins.

#### Methodology:

- Cell Preparation: Isolate T cells from PBMCs.
- Labeling: Label the T cells with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of the dye is halved.
- Stimulation: Culture the labeled T cells in the presence of T-cell receptor (TCR) stimulation (e.g., anti-CD3/CD28 antibodies) and varying concentrations of the IL-2 fusion protein.[12]
- Incubation: Culture the cells for a period of 3 to 5 days to allow for cell division.
- Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the dilution of the CFSE dye, which is indicative of the number of cell divisions that have occurred. The percentage of proliferated cells is then calculated.[12]





#### **Visualizing the Pathways and Workflows**

To better understand the concepts discussed, the following diagrams have been generated using the DOT language.



Click to download full resolution via product page

Caption: IL-2 fusion protein signaling pathways.







Click to download full resolution via product page

Caption: Key experimental workflows.

#### Conclusion

The field of IL-2 immunotherapy is rapidly evolving, with a host of engineered fusion proteins demonstrating the potential to overcome the limitations of high-dose IL-2. The "not-alpha" IL-2 variants, such as bempegaldesleukin, nemvaleukin alfa, and THOR-707, have shown promise in selectively expanding anti-tumor effector cells. However, clinical data, particularly from the PIVOT IO 001 trial of bempegaldesleukin, highlight the challenges in translating preclinical promise into definitive clinical benefit.[6][21] Conversely, molecules like efavaleukin alfa are paving the way for a new therapeutic approach to autoimmune diseases by selectively expanding regulatory T cells.



For researchers and drug developers, a thorough understanding of the molecular design, mechanism of action, and a critical evaluation of the emerging clinical and preclinical data are paramount. The assays and data presented in this guide provide a framework for the continued development and comparative assessment of this exciting class of therapeutics. As more data from ongoing clinical trials become available, a clearer picture of the therapeutic potential and optimal application of these next-generation IL-2 fusion proteins will emerge.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. muraloncology.com [muraloncology.com]
- 3. Nemvaleukin alfa monotherapy in patients with advanced melanoma and renal cell carcinoma: results from the phase 1/2 non-randomized ARTISTRY-1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg
   Cells by Multiparameter Flow Cytometry PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Previously Untreated Advanced Melanoma Addition of Bempegaldesleukin to Nivolumab The ASCO Post [ascopost.com]
- 7. Nemvaleukin alfa, a modified interleukin-2 cytokine, as monotherapy and with pembrolizumab in patients with advanced solid tumors (ARTISTRY-1) PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Study Evaluating Safety and Therapeutic Activity of THOR-707 in Adult Subjects With Advanced or Metastatic Solid Tumors (THOR-707-101) [clin.larvol.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Synthorx to Present Preclinical Data for THOR-707, Not-Alpha; IL-2 Synthorin, for the Treatment of Solid Tumors at SITC 2018 BioSpace [biospace.com]
- 11. Phase 1 first-in-human dose-escalation study of ANV419 in patients with relapsed/refractory advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]



- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. Efavaleukin Alfa, a Novel IL-2 Mutein, Selectively Expands Regulatory T Cells in Patients with SLE: Interim Results of a Phase 1b Multiple Ascending Dose Study - ACR Meeting Abstracts [acrabstracts.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Discovery and development of ANV419, an IL-2/anti-IL-2 antibody fusion protein with potent CD8+ T and natural killer cell-stimulating capacity for cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 19. anaveon.com [anaveon.com]
- 20. Bempegaldesleukin Plus Nivolumab in Untreated Advanced Melanoma: The Open-Label, Phase III PIVOT IO 001 Trial Results PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common y chain cytokines i... [protocols.io]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Next-Generation IL-2 Fusion Proteins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b522211#head-to-head-comparison-of-il-2-fusion-proteins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com